2-Butoxy-4-chlorophenol
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Overview
Description
2-Butoxy-4-chlorophenol is a chemical compound that belongs to the class of chlorophenols. It is characterized by the presence of a butoxy group and a chlorine atom attached to a phenol ring. The molecular formula of this compound is C10H13ClO2, and it has a molecular weight of 200.66 g/mol. This compound is widely used in various industries and has gained attention due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-chlorophenol typically involves the etherification of 4-chlorophenol with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Chlorophenol+ButanolH2SO4this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process where 4-chlorophenol and butanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the etherification reaction. The product is subsequently purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chlorophenol involves the disruption of cellular processes in microorganisms. It is believed to exert its effects by uncoupling oxidative phosphorylation, which leads to the inhibition of energy production in cells. This mechanism is similar to other chlorophenols, where the degree of chlorination affects the strength of the uncoupling effect .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Lacks the butoxy group, making it less hydrophobic.
2-Chlorophenol: Similar structure but lacks the butoxy group.
2-Butoxyphenol: Similar structure but lacks the chlorine atom.
Uniqueness
2-Butoxy-4-chlorophenol is unique due to the presence of both a butoxy group and a chlorine atom on the phenol ring. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential biological activity, making it valuable in various applications .
Properties
IUPAC Name |
2-butoxy-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLSOCCBASVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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